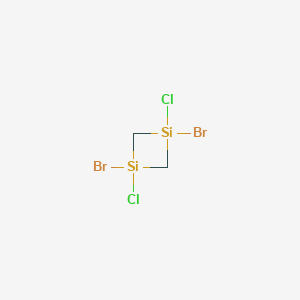

1,3-Dibromo-1,3-dichloro-1,3-disiletane

Description

Structure

3D Structure

Properties

CAS No. |

61739-66-0 |

|---|---|

Molecular Formula |

C2H4Br2Cl2Si2 |

Molecular Weight |

314.93 g/mol |

IUPAC Name |

1,3-dibromo-1,3-dichloro-1,3-disiletane |

InChI |

InChI=1S/C2H4Br2Cl2Si2/c3-7(5)1-8(4,6)2-7/h1-2H2 |

InChI Key |

YDCHNADPBSBZDG-UHFFFAOYSA-N |

Canonical SMILES |

C1[Si](C[Si]1(Cl)Br)(Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dibromo 1,3 Dichloro 1,3 Disiletane and Analogous Cyclic Halodisilanes

Strategies for Disiletane Ring Formation in Organosilicon Synthesis

The construction of the four-membered disiletane ring is a critical step in the synthesis of compounds like 1,3-Dibromo-1,3-dichloro-1,3-disiletane. Several strategies have been developed for the formation of this strained ring system, primarily involving dimerization, halogenation, and ring-closure reactions.

Dimerization Pathways in Disiletane Synthesis

Dimerization reactions represent a fundamental approach to constructing the 1,3-disiletane framework. These pathways often involve the head-to-tail cyclodimerization of transient, highly reactive silicon-containing intermediates such as silenes (compounds with a silicon-carbon double bond).

One plausible, though not explicitly detailed for this specific product, route involves the generation of a halosubstituted silene. For instance, the reaction of a vinylchlorosilane bearing an additional halogen with an organolithium reagent can lead to the formation of five isomeric 1,3-disilacyclobutanes. koreascience.kr This suggests that a precursor like methyl(vinyl)bromochlorosilane could potentially dimerize to form a disiletane ring with the desired halogen substitution pattern, although controlling the regiochemistry and stereochemistry of the dimerization would be a significant challenge. The formation of these isomers indicates that the reaction may proceed through a zwitterionic intermediate rather than a simple silene dimerization. koreascience.kr

Halogenation Approaches for Disiletane Derivatives

While direct halogenation of a pre-formed disiletane ring is a conceivable strategy, the reactivity of the silicon-hydrogen or silicon-alkyl bonds would need to be carefully managed to achieve selective halogenation at the silicon atoms. More commonly, halogenated precursors are used to construct the ring.

A key intermediate in the synthesis of various disiletane derivatives is 1,1,3,3-tetrachloro-1,3-disilacyclobutane. This compound serves as a foundational building block for further functionalization. Although the specific reactions are not detailed in readily available literature, one could envision a partial halogen exchange reaction on this tetrachloro derivative to introduce bromine atoms, which will be discussed in a later section.

Ring-Closure Reactions for Silicon-Containing Four-Membered Cycles

Intramolecular ring-closure reactions offer another avenue to four-membered silicon-containing rings. These reactions typically involve a difunctional precursor with reactive groups at the 1 and 3 positions relative to the silicon atoms that will form the ring. While specific examples leading directly to 1,3-disiletanes are not abundant, the principles of ring-closure reactions in organosilicon chemistry are well-established.

Precursor Compounds and Reactant Systems for Halodisiletane Synthesis

The choice of precursor is paramount in the synthesis of halodisiletanes. A notable method for the preparation of dichlorodisiletanes involves the pyrolysis of alkoxytrisilaalkanes. For example, the pyrolysis of 1,1,3,5,5-pentamethoxy-1,3,5-trichloro-1,3,5-trisilapentane yields 1,3-dimethoxy-1,3-dichloro-1,3-disilacyclobutane. Similarly, pyrolyzing 2,6-dimethyl-2,4-dimethoxy-4,6-dichloro-2,4,6-trisilaheptane produces 1,3-dimethyl-1,3-dichloro-1,3-disilacyclobutane. This suggests that a suitably substituted trisilaalkane precursor could potentially be designed to yield a dichlorodisiletane, which could then undergo further modification to introduce bromine.

Another critical precursor is 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane, which has been synthesized to allow for the creation of various dimeric 1,3-disilacyclobutane derivatives. acs.org This monofunctional disiletane provides a reactive Si-Cl bond that can be targeted for further reactions, including potential halogen exchange.

| Precursor Compound | Synthetic Method | Resulting Disiletane |

| 1,1,3,5,5-Pentamethoxy-1,3,5-trichloro-1,3,5-trisilapentane | Pyrolysis | 1,3-Dimethoxy-1,3-dichloro-1,3-disilacyclobutane |

| 2,6-Dimethyl-2,4-dimethoxy-4,6-dichloro-2,4,6-trisilaheptane | Pyrolysis | 1,3-Dimethyl-1,3-dichloro-1,3-disilacyclobutane |

| Alkoxytrisilaalkanes (general) | Pyrolysis | Substituted 1,3-disilacyclobutanes |

Catalytic and Non-Catalytic Synthetic Routes to this compound

Given the lack of direct synthetic routes in the literature, a plausible approach to this compound would be a two-step process: first, the synthesis of a dichlorodisiletane, followed by a halogen exchange reaction.

A potential non-catalytic route for the initial synthesis of a dichlorodisiletane is the pyrolysis of alkoxytrisilaalkanes as mentioned previously. This high-temperature reaction proceeds without the need for a catalyst.

For the subsequent introduction of bromine, a halogen exchange reaction could be employed. Such reactions on silicon halides are known to occur. For instance, the reaction of organochlorosilanes with hydrogen bromide or boron tribromide can lead to the corresponding bromosilanes. This transformation would likely require careful control of stoichiometry and reaction conditions to achieve the desired mixed di-bromo-di-chloro substitution pattern on the disiletane ring. The reactivity difference between the Si-Cl and Si-Br bonds would be a key factor in controlling the extent of the exchange.

Stereochemical Control and Isomer Synthesis in Disiletane Formation

The 1,3-disilacyclobutane ring is not planar and exists in a puckered conformation. acs.org This puckering introduces the possibility of stereoisomerism when the silicon atoms are substituted with two different groups, as is the case in this compound. The substituents can be arranged in either a cis or trans configuration relative to the ring.

The stereochemical outcome of nucleophilic substitution at a silicon center is dependent on the nature of the leaving group, the incoming nucleophile, and the solvent. researchgate.net Reactions can proceed with either retention or inversion of configuration. For example, nucleophilic substitution on chlorosilanes typically proceeds with inversion of configuration. researchgate.net This implies that a halogen exchange reaction on a cis-dichlorodisiletane could potentially lead to a trans-dibromodisiletane if the reaction proceeds with inversion at both silicon centers.

Controlling the stereochemistry during the synthesis of the disiletane ring itself is also a significant consideration. As seen in the dimerization of certain vinylsilanes, a mixture of up to five stereoisomers of the resulting 1,3-disilacyclobutane can be formed. koreascience.kr This highlights the complexity of achieving stereochemical control in such systems. The relative stability of the cis and trans isomers will also play a role in the final product distribution. In general, for 1,3-disubstituted cyclobutanes, steric interactions often favor the trans isomer to avoid 1,3-diaxial-like interactions in the puckered ring.

| Isomer | Relative Position of Like Halogens | Potential for Chirality |

| cis | On the same side of the ring | Achiral (meso) |

| trans | On opposite sides of the ring | Chiral (exists as a pair of enantiomers) |

Structural Elucidation and Conformational Analysis of 1,3 Dibromo 1,3 Dichloro 1,3 Disiletane

Gas-Phase Electron Diffraction Studies of Disiletane Molecular Geometry

To understand the intrinsic geometry of 1,3-Dibromo-1,3-dichloro-1,3-disiletane, free from the packing forces present in a crystal, gas-phase electron diffraction (GED) is the method of choice. wikipedia.org This technique involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern of concentric rings. wikipedia.org The pattern provides information about the distances between all pairs of atoms in the molecule. For disiletane systems, GED studies are invaluable for determining the puckering of the four-membered ring and the orientation of the halogen substituents in an unconstrained environment. rsc.orgiupac.org This method is particularly suited for studying the structure of molecules that may be difficult to crystallize or to probe for conformational flexibility. nih.gov

Conformational Preferences and Energetic Relationships within Disiletane Systems

The four-membered disiletane ring is not necessarily planar and can adopt puckered conformations to alleviate ring strain. The substitution of hydrogen atoms with halogens introduces significant steric and electronic effects that influence the conformational preferences of the ring. Computational studies, often used in conjunction with experimental data, help to elucidate the energetic relationships between different possible conformers, such as planar, puckered, and twisted forms. emergysociety.com For molecules like this compound, the interplay between the repulsive forces of the bulky halogen atoms and the inherent strain of the small ring system dictates the most stable conformation. Studies on analogous fluorinated alkanes have shown that 1,3-dihalogen substitution patterns can strongly influence the conformational profile of the molecular backbone. semanticscholar.orgnih.gov

Analysis of Silicon-Silicon and Silicon-Halogen Bond Characteristics

Interactive Data Table: Key Structural Parameters

| Parameter | Method | Value |

| Si-Si Bond Length | X-ray Crystallography | Data not available |

| Si-Cl Bond Length | X-ray Crystallography | Data not available |

| Si-Br Bond Length | X-ray Crystallography | Data not available |

| Ring Puckering Angle | Gas-Phase Electron Diffraction | Data not available |

Spectroscopic Characterization Techniques for 1,3 Dibromo 1,3 Dichloro 1,3 Disiletane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of molecules. For 1,3-Dibromo-1,3-dichloro-1,3-disiletane, a combination of 1H, 13C, and 29Si NMR, along with multi-nuclear correlation techniques, would be essential for a complete structural assignment and to differentiate between possible isomers.

The 1H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals from the methylene (B1212753) (CH2) protons of the disiletane ring. The chemical shift of these protons would be influenced by the electronegative halogen substituents on the silicon atoms. Protons on carbons bonded to silicon generally appear at higher fields (lower ppm values). However, the presence of bromine and chlorine atoms on the adjacent silicon atoms will cause a downfield shift. It is anticipated that the methylene protons would appear as a singlet, assuming magnetic equivalence, in a region characteristic of cycloalkanes with silicon in the ring.

Expected Chemical Shift (δ): 1.0 - 2.5 ppm

Splitting Pattern: A singlet is expected for the CH2 protons due to the symmetry of the molecule.

Expected Chemical Shift (δ): 10 - 30 ppm

29Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. For this compound, a single signal is expected in the 29Si NMR spectrum due to the chemical equivalence of the two silicon atoms. The chemical shift will be highly dependent on the nature of the halogen substituents. The presence of both bromine and chlorine on each silicon atom will lead to a significant downfield shift compared to unsubstituted disiletanes.

Expected Chemical Shift (δ): 0 to -50 ppm (relative to TMS)

To confirm the assignments from the 1D NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would not be particularly informative for the proton spectrum if it only contains a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the signal in the 1H NMR spectrum and the signal in the 13C NMR spectrum, confirming the direct attachment of the methylene protons to the methylene carbons.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

| 1H (CH2) | 1.0 - 2.5 | Singlet | 2JH-C, 2JH-Si |

| 13C (CH2) | 10 - 30 | Singlet | 2JC-Si |

| 29Si (Si-Br,Cl) | 0 to -50 | Singlet | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. For this compound, the spectra would be characterized by vibrations of the disiletane ring and the silicon-halogen bonds.

The key expected vibrational frequencies are:

Si-Cl Stretching: Strong absorptions in the IR spectrum, typically in the range of 450-600 cm-1.

Si-Br Stretching: Strong absorptions in the IR spectrum, generally at lower frequencies than Si-Cl stretches, in the range of 300-500 cm-1.

CH2 Stretching and Bending Modes: These would appear in their characteristic regions, with symmetric and asymmetric C-H stretching vibrations around 2850-3000 cm-1 and CH2 scissoring vibrations around 1450 cm-1.

Ring Puckering and Deformation Modes: These vibrations, characteristic of the four-membered ring, would occur at lower frequencies, typically below 1000 cm-1.

Raman spectroscopy would be complementary to IR, with the symmetric vibrations, such as the symmetric Si-C stretching of the ring, expected to be particularly strong. Conformational studies could be performed by analyzing the vibrational spectra at different temperatures, which might reveal the presence of different ring conformations.

| Vibrational Mode | Expected Frequency Range (cm-1) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretching | 2850 - 3000 | Medium | Medium |

| CH2 Scissoring | ~1450 | Medium | Weak |

| Ring Puckering/Deformation | < 1000 | Medium-Strong | Medium-Strong |

| Si-Cl Stretching | 450 - 600 | Strong | Medium |

| Si-Br Stretching | 300 - 500 | Strong | Medium |

Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound.

Molecular Ion (M+): The mass spectrum would be expected to show a complex molecular ion cluster due to the presence of multiple isotopes of silicon (28Si, 29Si, 30Si), chlorine (35Cl, 37Cl), and bromine (79Br, 81Br). The relative intensities of these isotopic peaks would be predictable based on the natural abundances of the isotopes.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through the loss of halogen atoms or halogen radicals. Cleavage of the disiletane ring is also a probable fragmentation pathway. Common fragments would include ions resulting from the loss of Br, Cl, SiClBr, or CH2 units. The fragmentation pattern of silicon-containing compounds is often directed by the stability of silicon-centered cations.

Computational and Theoretical Investigations of 1,3 Dibromo 1,3 Dichloro 1,3 Disiletane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,3-Dibromo-1,3-dichloro-1,3-disiletane. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, the nature of chemical bonds, and molecular stability.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. For a disiletane system, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster Singles and Doubles (CCSD) would be employed to accurately model electron correlation, which is crucial for describing the interactions between electrons. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for geometry optimization and energy calculations of medium-sized molecules like this compound.

The process would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set. The geometry optimization algorithm would then systematically alter the molecular structure to find the lowest energy conformation, known as the equilibrium geometry. From this, key structural parameters and the molecule's total electronic energy can be determined.

Theoretical Prediction of Conformational Isomers and Relative Stabilities

The four-membered disiletane ring is not planar and can adopt puckered conformations to relieve ring strain. The presence of four bulky substituents (two bromine and two chlorine atoms) on the silicon atoms leads to the possibility of several conformational and configurational isomers (cis/trans).

Theoretical calculations would be used to identify all possible stable isomers of this compound. spcmc.ac.innih.gov For each potential isomer, a geometry optimization would be performed. By comparing the calculated electronic energies (and correcting for zero-point vibrational energy), the relative stabilities of the isomers can be established. nih.govlibretexts.org For example, calculations on analogous 1,3-disubstituted cyclic systems often show that isomers with bulky groups in equatorial-like positions are more stable than those with axial-like orientations due to reduced steric hindrance. libretexts.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and its electronic properties. youtube.com

For this compound, computational methods like DFT would be used to calculate the energies and visualize the shapes of the HOMO and LUMO. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netresearchgate.net This information is valuable for predicting how the molecule might react with other chemical species.

Simulation of Spectroscopic Signatures for Comparative Analysis

Computational chemistry can simulate various types of spectra, which can then be used to interpret and verify experimental data. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Frequency calculations, typically performed using DFT, can predict the vibrational modes of the molecule. researchgate.net The resulting frequencies and intensities can be plotted to generate a theoretical infrared spectrum. Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, ²⁹Si) can be calculated and compared with experimental findings to confirm the molecular structure. Simulating these spectra for different potential isomers would be a powerful tool for identifying which isomer was synthesized in a laboratory. researchgate.netnih.govchemrxiv.org

Mechanistic Studies of Disiletane Formation and Reactivity through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. weizmann.ac.il By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be mapped out.

For instance, the formation of the disiletane ring could be modeled to understand the reaction pathway and identify the rate-determining step. Furthermore, the reactivity of the molecule, such as its susceptibility to nucleophilic attack at the silicon atoms or its thermal decomposition pathways, could be investigated. These studies provide insights into reaction barriers and kinetics that are often difficult to obtain through experiments alone.

Reactivity and Reaction Mechanisms of 1,3 Dibromo 1,3 Dichloro 1,3 Disiletane

Ring-Opening Reactions of Disiletanes

There is no specific information available in the searched literature regarding the ring-opening reactions of 1,3-Dibromo-1,3-dichloro-1,3-disiletane.

Substitution Reactions Involving Halogen Ligands on Silicon

Specific studies on the substitution reactions involving the bromo and chloro ligands on the silicon atoms of this compound have not been found in the available literature. While halogen exchange reactions, such as the Finkelstein reaction, are common for alkyl and aryl halides, their applicability and selectivity in a mixed-halide system on a disiletane ring are not documented.

Reactions with Small Molecules and Their Mechanistic Pathways

There is no available research detailing the reactions of this compound with small molecules or the mechanistic pathways of such interactions.

Thermal and Photochemical Transformations of Halodisiletanes

Specific information regarding the thermal and photochemical transformations of this compound is not present in the searched scientific literature.

Exploration of Reactive Intermediates in Disiletane Chemistry (e.g., Silylenes)

While the generation of silylenes from various silicon-containing precursors is a known area of study, there are no specific reports on the formation of silylenes or other reactive intermediates from this compound.

Advanced Research Perspectives and Future Directions in Halodisiletane Chemistry

Development of Novel Synthetic Routes to Complex Halodisiletane Scaffolds

There is no available literature detailing the development of novel synthetic routes specifically for 1,3-Dibromo-1,3-dichloro-1,3-disiletane or other complex halodisiletane scaffolds directly related to it.

Advanced Computational Studies on Disiletane Electronic Structure and Reactivity Tuning

No advanced computational studies on the electronic structure or reactivity tuning of this compound have been found in the scientific literature.

Interdisciplinary Research Integrating Halodisiletanes with Emerging Fields of Chemical Science

There is no documented interdisciplinary research that integrates this compound with emerging fields of chemical science.

Q & A

Basic Research Questions

Q. How can experimental design methods optimize the synthesis of 1,3-Dibromo-1,3-dichloro-1,3-disiletane?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters like reaction temperature, stoichiometry, and solvent polarity. Fractional factorial designs can minimize the number of trials while identifying critical variables. For example, DOE has been applied in similar halogenated compound syntheses to optimize yield and purity . Additionally, computational reaction path simulations (e.g., quantum chemical calculations) can predict feasible pathways, reducing trial-and-error experimentation .

Q. What characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (to confirm halogen positioning and molecular symmetry), FT-IR (to detect Si-Cl and Si-Br vibrational modes), and X-ray crystallography (for precise bond-length and angle measurements). For instance, crystal data from analogous disiloxanes (e.g., 1,3-dichloro-tetramethyldisiloxane) highlight the importance of crystallography in resolving steric and electronic effects .

Q. How should researchers handle stability challenges during storage of halogenated disiletanes?

- Methodological Answer : Store the compound under inert gas (e.g., argon) in moisture-free, amber glassware to prevent hydrolysis or photodegradation. Thermodynamic data from related disiloxanes suggest monitoring thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Follow fume hood protocols for volatile halogenated compounds. In case of skin contact, wash immediately with copious water (≥15 minutes) and use chelating agents if contamination persists. Safety data sheets for structurally similar compounds emphasize the need for emergency medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in reaction mechanisms involving this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates. For example, quantum chemical calculations have been used to analyze hypervalent silicon intermediates in analogous reactions, revealing steric effects and electron-transfer pathways . Coupling DFT with molecular dynamics simulations can further predict solvent effects and kinetic barriers .

Q. What strategies address contradictory data in thermodynamic property measurements (e.g., enthalpy of formation)?

- Methodological Answer : Apply statistical error analysis (e.g., Monte Carlo simulations) to quantify measurement uncertainties. Cross-validate results using multiple techniques (e.g., calorimetry vs. computational predictions). Studies on halogenated hydrocarbons demonstrate that discrepancies often arise from impurities or inconsistent calibration standards, necessitating rigorous replication .

Q. How can researchers design experiments to probe decomposition pathways under varying conditions?

- Methodological Answer : Use accelerated stability testing with controlled humidity, temperature, and UV exposure. For example, atmospheric chemistry studies on halogenated pollutants employ gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts like silicon oxides or halogen radicals .

Q. What advanced separation techniques are suitable for isolating reaction intermediates of this compound?

- Methodological Answer : Implement high-performance liquid chromatography (HPLC) with halogen-sensitive detectors (e.g., ECD) or membrane separation technologies optimized for organosilicon compounds. Recent advancements in membrane design have improved selectivity for halogenated species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.